N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4/c1-30-16-5-2-14(3-6-16)10-24-18(28)13-27-12-15(4-7-19(27)29)21-25-20(26-31-21)17-11-22-8-9-23-17/h2-9,11-12H,10,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZAWBIJRLMWOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of 4-methoxybenzaldehyde with appropriate amines to form Schiff bases.
Cyclization: The Schiff bases undergo cyclization reactions with hydrazine derivatives to form oxadiazole rings.
Acylation: The final step involves acylation reactions to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved could include:
Signal Transduction: Modulation of kinase activity.
Gene Expression: Influence on transcription factors and gene regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl-1,2,4-Oxadiazole Derivatives
Compounds such as those synthesized in feature phenyl-1,2,4-oxadiazole cores instead of pyrazine-substituted variants. For example, 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a–c) exhibit similar acetamide backbones but lack the pyrazine heterocycle.
Triazole and Oxadiazole Sulfanyl Acetamides
Compounds like N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () incorporate sulfanyl-linked triazole or oxadiazole rings. These structures prioritize thioether linkages, which may improve metabolic stability but reduce electronegativity compared to the target compound’s oxadiazole-pyrazine motif. The pyridine substituent in analogs contrasts with the pyrazine in the target, offering distinct electronic profiles for target engagement .
Pyrazole-Containing Acetamides
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () employs a pyrazole-thiazole scaffold. While pyrazoles are known for their metabolic robustness, the target compound’s dihydropyridine and oxadiazole-pyrazine system may confer superior conformational flexibility and solubility due to the reduced aromaticity of the dihydropyridine ring .
Pharmacological and Physicochemical Insights
- Synthetic Accessibility : The target compound’s pyrazine-oxadiazole motif may require specialized reagents (e.g., pyrazine-2-carboxylic acid derivatives) compared to phenyl-substituted analogs, which are synthetically straightforward .
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of this compound is C21H18N6O4. Its structure includes a methoxyphenyl group attached to an acetamide moiety, integrated with a dihydropyridine and an oxadiazole ring. This unique arrangement of functional groups contributes to its diverse biological activities.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . Preliminary studies suggest that the compound may inhibit cancer cell proliferation by modulating specific signaling pathways and enzyme activities. Notably, its interaction with various molecular targets has been documented, indicating potential efficacy against different cancer types.
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties in various in vitro studies. It appears to reduce the levels of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-y)-1,2,4 -oxadiazol -5 -yl]- 1 , 2 -dihydropyridin - 1 - yl }acetamide can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could bind to various receptors, altering cellular signaling pathways that lead to reduced tumor growth or inflammation.
- Gene Expression Regulation : The compound may influence gene expression related to cell cycle regulation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-y)-1,2,4 -oxadiazol -5 -yl]- 1 , 2 -dihydropyridin - 1 - yl }acetamide can effectively induce apoptosis in cancer cell lines such as HeLa and MCF7. These studies highlighted the compound's potential as a chemotherapeutic agent.
Animal Models
In vivo studies using animal models have further corroborated the anticancer and anti-inflammatory effects observed in vitro. Treatment with this compound resulted in significant tumor size reduction and decreased inflammatory markers compared to control groups.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that N-[(4-methoxyphenyl)methyl]-2-{2-oxo-5-[3-(pyrazin-2-y)-1,2,4 -oxadiazol -5 -yl]- 1 , 2 -dihydropyridin - 1 - yl }acetamide exhibits unique biological activities that may be attributed to its specific structural features.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains a fluorophenyl moiety | Potential anti-TB activity |
| Compound B | Similar core structure with bromo substitution | Investigated for antibacterial properties |
| Compound C | Shares core oxadiazole structure | Studied for antibacterial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
